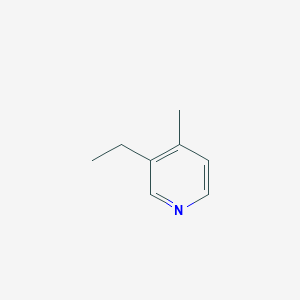

3-Ethyl-4-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62016. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-6-9-5-4-7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQNYWYMNFRKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060182 | |

| Record name | Pyridine, 3-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-21-5 | |

| Record name | 3-Ethyl-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-4-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 3-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-4-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7CCZ440O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-4-methylpyridine (CAS 529-21-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3-Ethyl-4-methylpyridine (CAS 529-21-5), a substituted pyridine derivative of interest in various chemical and pharmaceutical research fields. This document details its physicochemical characteristics, spectroscopic data, and safety information. Furthermore, it outlines plausible experimental protocols for its synthesis and analysis, based on established chemical methodologies.

Core Properties of this compound

This compound is a heterocyclic aromatic organic compound. Its structure consists of a pyridine ring substituted with an ethyl group at the 3-position and a methyl group at the 4-position.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [1][2] |

| Molecular Weight | 121.18 g/mol | [1][2] |

| CAS Number | 529-21-5 | [1][2] |

| Appearance | Liquid | [3] |

| Melting Point | 6-8 °C | [1] |

| Boiling Point | 195-196 °C | [1][4] |

| Density | 0.936 - 0.9458 g/cm³ at 20 °C | [1][4] |

| Refractive Index | 1.465 | [1] |

| Vapor Pressure | 0.6 mmHg at 25 °C (estimated) | [5] |

| Solubility | Soluble in water (1.803e+004 mg/L at 25 °C, estimated) | [5] |

| logP (Octanol/Water Partition Coefficient) | 2.00 - 2.18 (estimated) | [5] |

| pKa | 6.25 ± 0.18 (Predicted) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Spectral data is available, though specific peak assignments require further analysis. |

| ¹³C NMR | Spectral data is available, with expected signals for the aromatic carbons and the ethyl and methyl substituents.[6] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available, providing fragmentation patterns for structural elucidation.[7] |

| Infrared (IR) Spectroscopy | IR spectra are available, showing characteristic peaks for aromatic C-H and C=N stretching, as well as aliphatic C-H stretching.[7] |

| Raman Spectroscopy | Data may be available in specialized databases. |

Synthesis of this compound

Caption: Plausible Chichibabin synthesis route for this compound.

Proposed Experimental Protocol for Synthesis

Objective: To synthesize this compound via a modified Chichibabin reaction.

Materials:

-

Acetaldehyde

-

Propionaldehyde

-

Ammonia (aqueous solution or gas)

-

Alumina or silica-based catalyst

-

Reaction vessel (e.g., a high-pressure reactor)

-

Distillation apparatus

-

Standard laboratory glassware and safety equipment

Procedure:

-

Catalyst Preparation: Prepare or procure a suitable alumina or silica-based catalyst.

-

Reactant Mixture: In a suitable solvent, prepare a mixture of acetaldehyde and propionaldehyde in the desired molar ratio.

-

Reaction Setup: Charge the reaction vessel with the catalyst and the aldehyde mixture.

-

Reaction Execution: Introduce ammonia into the reactor. Heat the mixture to a temperature in the range of 350-500 °C under pressure. The reaction is typically carried out in the gas phase over a fixed-bed catalyst.

-

Work-up and Purification: After the reaction is complete, cool the reactor and collect the crude product mixture. The product mixture will likely contain unreacted starting materials, the desired product, and other pyridine isomers.

-

Isolation: Separate the organic layer.

-

Purification: Purify the crude product by fractional distillation to isolate this compound from other byproducts.

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as GC-MS and NMR spectroscopy.

Analytical Methods

Accurate and reliable analytical methods are essential for the characterization and quality control of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Caption: General workflow for GC-MS analysis of this compound.

Proposed GC-MS Protocol:

| Parameter | Recommended Setting |

| Gas Chromatograph | Standard GC system with a capillary column |

| Column | e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless mode) |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Source Temperature | 230 °C |

| Transfer Line Temp | 280 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound.

Proposed NMR Protocol:

| Parameter | Recommended Setting |

| Spectrometer | 400 MHz or higher |

| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |

| Techniques | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |

| Internal Standard | Tetramethylsilane (TMS) |

| Sample Concentration | 5-10 mg in 0.5-0.7 mL of deuterated solvent |

Safety and Handling

This compound is a chemical that requires careful handling. The following table summarizes its known hazard information.

| Hazard Information | Details | Reference(s) |

| GHS Pictograms | [2] | |

| Signal Word | Danger | [2] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][8] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Applications

This compound and its derivatives are of interest in several areas of research and development:

-

Pharmaceuticals: As a substituted pyridine, it serves as a potential building block for the synthesis of more complex molecules with biological activity.

-

Agrochemicals: Pyridine derivatives are a common scaffold in many pesticides and herbicides.

-

Flavor and Fragrance: Some alkyl-substituted pyridines have applications in the flavor and fragrance industry.[1]

This technical guide provides a foundational understanding of this compound. For specific applications and advanced research, further investigation into the primary literature is recommended.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Kröhnke Pyridine Synthesis [drugfuture.com]

- 4. rsc.org [rsc.org]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Chichibabin Pyridine Synthesis [drugfuture.com]

- 8. chemtube3d.com [chemtube3d.com]

An In-depth Technical Guide to 3-Ethyl-4-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Ethyl-4-methylpyridine (CAS No: 529-21-5). It is a vital heterocyclic compound with applications ranging from fragrance compositions to its potential as a key building block in the synthesis of pharmacologically active molecules. This document details its synthesis, characteristic reactions, and the experimental methodologies used for its characterization. The information is intended to serve as a critical resource for professionals in chemical research and drug development, facilitating its application in synthetic chemistry and medicinal research.

Chemical Identity and Structure

This compound, also known as 3-ethyl-4-picoline or β-collidine, is an alkyl-substituted pyridine. The pyridine ring, an aromatic heterocycle containing a nitrogen atom, imparts basic properties to the molecule. The ethyl and methyl substituents on the ring influence its steric and electronic properties, affecting its reactivity and physical characteristics.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₁N

-

SMILES: CCC1=C(C=CN=C1)C

-

InChI Key: JDQNYWYMNFRKNQ-UHFFFAOYSA-N

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions and formulations.

| Property | Value | Reference(s) |

| Molecular Weight | 121.18 g/mol | [1][2] |

| CAS Number | 529-21-5 | [1][2] |

| Appearance | Liquid | |

| Melting Point | 6-8 °C | [3] |

| Boiling Point | 195-196 °C (at 760 mmHg) | [3] |

| Density | 0.936 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.465 | [3] |

| pKa (of conjugate acid) | 6.25 ± 0.18 (Predicted) | [3] |

| Flash Point | 195-196 °C | [3] |

| Water Solubility | 1.803 x 10⁴ mg/L at 25 °C (Estimated) | [4] |

| Vapor Pressure | 0.6 mmHg at 25 °C (Estimated) | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

| Spectroscopic Technique | Key Observations | Reference(s) |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons on the pyridine ring, as well as signals for the ethyl (a quartet and a triplet) and methyl (a singlet) substituents. The chemical shifts are influenced by the positions on the electron-deficient pyridine ring. | |

| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the eight carbon atoms, with the carbons of the pyridine ring appearing in the aromatic region and the alkyl carbons in the aliphatic region. | |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrometry typically shows a prominent molecular ion peak (M⁺) at m/z 121. The fragmentation pattern is characterized by the loss of alkyl fragments, with a significant peak often observed at m/z 106, corresponding to the loss of a methyl radical. | [1] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic ring and alkyl groups, C=C and C=N stretching vibrations within the pyridine ring, and C-H bending vibrations. | [1] |

Chemical Reactivity and Synthesis

Reactivity

The chemical behavior of this compound is dictated by the pyridine ring and its alkyl substituents.

-

Basicity: The lone pair of electrons on the nitrogen atom makes it a weak base, with a predicted pKa of 6.25 for its conjugate acid.[3] It readily forms salts with acids.

-

Reactions at the Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. When reactions occur, they typically require harsh conditions and are directed to the 3- and 5-positions. Nucleophilic substitution is more favorable, especially at the 2-, 4-, and 6-positions, often requiring activation of the ring (e.g., by N-oxidation) or the use of very strong nucleophiles.[5]

-

Reactions of Alkyl Groups: The alkyl groups are susceptible to oxidation. For instance, oxidation can convert the methyl or ethyl groups into carboxylic acids, a reaction of significant industrial importance for producing pyridinecarboxylic acids from related alkylpyridines.[6] The protons on the carbons alpha to the ring (the benzylic-like positions) are slightly acidic and can be deprotonated with strong bases, allowing for further functionalization.[6]

Caption: Key reaction pathways for this compound.

Synthesis

Industrially, alkylpyridines are often synthesized via vapor-phase reactions. One common method involves the condensation of aldehydes and/or ketones with ammonia. For instance, 3-methylpyridine (3-picoline) is produced from acetaldehyde, formaldehyde, and ammonia, with 3-ethylpyridine generated as a significant byproduct.[7] While a specific, high-yield synthesis for this compound is not widely published in open literature, analogous multi-step synthetic routes starting from functionalized pyridine precursors are common in research settings.

Applications in Research and Drug Development

While this compound has found use in non-floral perfume compositions, its structural motif is of significant interest to the pharmaceutical industry.[6] The alkylpyridine scaffold is a common feature in many biologically active compounds.

Although direct biological activity data for this compound is limited, its derivatives are crucial intermediates. For example, the related compound 3-bromo-4-methylpyridine serves as a key building block in the synthesis of:

-

Potent phosphodiesterase type 4 (PDE4) inhibitors.

-

Ligands for the benzodiazepine site on the human GABA-A receptor.

This highlights the value of the 3-alkyl-4-methylpyridine core structure as a scaffold for generating novel drug candidates. The ethyl group provides a lipophilic handle and a potential site for metabolic activity, which can be strategically modified by medicinal chemists to optimize pharmacokinetic and pharmacodynamic properties.

Caption: Logical flow from the core scaffold to therapeutic applications.

Safety and Handling

This compound is classified as hazardous. Appropriate safety precautions must be observed during its handling and storage.

-

GHS Hazard Statements:

-

Precautionary Measures:

Experimental Protocols

The determination of the physical and chemical properties of this compound relies on standard analytical techniques.

Boiling Point Determination (Capillary Method)

The boiling point can be determined using a small sample size with a Thiele tube apparatus.[8]

-

Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Heating: The apparatus, attached to a thermometer, is heated in an oil bath (Thiele tube). As the temperature rises, air trapped in the capillary tube expands and exits as bubbles.

-

Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tip. The heat is then removed.

-

Measurement: The liquid is allowed to cool. The boiling point is the temperature at which the pressure inside and outside the capillary tube equalizes, causing the liquid to be drawn back into the capillary tube.[9]

pKa Determination (NMR Spectroscopy)

The pKa of a pyridine derivative can be determined by monitoring the chemical shifts of its ring protons as a function of pH.[10]

-

Sample Preparation: A solution of this compound is prepared in D₂O.

-

pH Titration: The pH (or pD) of the solution is adjusted incrementally by adding small amounts of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).

-

Data Acquisition: A ¹H NMR spectrum is acquired at each pH value.

-

Data Analysis: The chemical shift (δ) of a specific ring proton is plotted against the pH. The resulting titration curve will be sigmoidal. The pKa is the pH value at the inflection point of the curve, where the concentrations of the protonated and deprotonated forms are equal.[11]

Purity and Identity Confirmation (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile organic compounds.[12]

-

Separation (GC): A diluted sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column.[13] Compounds separate based on their boiling points and interactions with the column's stationary phase. This compound will elute at a characteristic retention time under specific GC conditions.

-

Identification (MS): As the separated components exit the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), causing fragmentation.[14] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular "fingerprint" that can be compared to spectral libraries for positive identification.[15]

Caption: A typical workflow for the synthesis and characterization of a chemical compound.

References

- 1. This compound | C8H11N | CID 68254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. 3-ethyl-4-methyl pyridine [flavscents.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. sarpublication.com [sarpublication.com]

- 13. agilent.com [agilent.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Ethyl-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methylpyridine, a substituted pyridine derivative, holds significance as a potential building block in the synthesis of novel pharmaceutical compounds and agrochemicals. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, with a primary focus on the Chichibabin pyridine synthesis. The document details the underlying reaction mechanisms, potential starting materials, and typical reaction conditions. Furthermore, it presents a collection of relevant quantitative data from related syntheses to offer insights into expected yields and potential side products. Detailed experimental protocols for analogous reactions are provided to serve as a foundation for the development of a specific synthesis protocol for this compound. All synthesis pathways and mechanistic steps are visually represented through diagrams generated using the DOT language for clarity and enhanced understanding.

Introduction

Substituted pyridines are a critical class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries due to their diverse biological activities. The specific substitution pattern on the pyridine ring plays a crucial role in determining the molecule's physicochemical properties and its interaction with biological targets. This compound, with its unique arrangement of alkyl groups, presents an interesting scaffold for the development of new chemical entities. The efficient and selective synthesis of this molecule is, therefore, of significant interest to the scientific community. This guide explores the primary synthetic routes to this compound, emphasizing the well-established Chichibabin pyridine synthesis.

The Chichibabin Pyridine Synthesis: A Primary Pathway

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a versatile and industrially significant method for the preparation of pyridine and its derivatives.[1][2] The reaction involves the condensation of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or a combination thereof, with ammonia at elevated temperatures, typically over a solid acid catalyst.[1][2]

Proposed Synthesis of this compound via Chichibabin Reaction

-

Propanal would serve as the source of the ethyl group at the C-3 position.

-

2-Butanone would provide the methyl group at the C-4 position.

-

Formaldehyde would contribute the final carbon atom to complete the pyridine ring.

-

Ammonia acts as the nitrogen source for the heterocycle.

The overall proposed reaction is as follows:

References

Spectroscopic Analysis of 3-Ethyl-4-methylpyridine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-4-methylpyridine (CAS No. 529-21-5), a substituted pyridine derivative of interest to researchers in organic synthesis, medicinal chemistry, and materials science. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data

The spectroscopic data presented in this section have been compiled from various spectral databases. While efforts have been made to provide accurate and comprehensive information, it is recommended to consult the original sources for further details.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.29 | d | 1H | H-2 |

| 8.22 | s | 1H | H-6 |

| 6.98 | d | 1H | H-5 |

| 2.59 | q | 2H | -CH₂- (Ethyl) |

| 2.24 | s | 3H | -CH₃ (Methyl) |

| 1.19 | t | 3H | -CH₃ (Ethyl) |

Solvent and spectrometer frequency not explicitly specified in the available public data.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 149.3 | C-2 |

| 146.8 | C-6 |

| 144.5 | C-4 |

| 131.8 | C-3 |

| 125.9 | C-5 |

| 23.0 | -CH₂- (Ethyl) |

| 16.5 | -CH₃ (Methyl) |

| 14.3 | -CH₃ (Ethyl) |

Source: Aldrich Chemical Company, Inc.[1] Solvent and spectrometer frequency not explicitly specified.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The vapor phase IR spectrum of this compound was obtained.[1]

Table 3: Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |

| 1460, 1380 | Medium | C-H bending (aliphatic) |

| 830-780 | Strong | C-H out-of-plane bending (aromatic) |

Note: The provided data is a general interpretation of the expected IR spectrum for a substituted pyridine.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI).[1]

Table 4: Major Mass Spectral Peaks for this compound

| m/z | Relative Intensity (%) | Assignment |

| 121 | 67.57 | [M]⁺ (Molecular Ion) |

| 106 | 99.99 | [M-CH₃]⁺ |

| 120 | 26.03 | [M-H]⁺ |

| 77 | 16.52 | [C₆H₅]⁺ |

| 39 | 22.83 | [C₃H₃]⁺ |

Instrument: HITACHI M-80.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous.

¹H NMR Acquisition Parameters (Representative):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters (Representative):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single pulse

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

FTIR Acquisition Parameters (Representative):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol). A typical concentration is in the range of 10-100 µg/mL.

GC-MS Parameters (Representative):

-

GC Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes.

-

-

Carrier Gas: Helium

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Synthesis of 3-Ethyl-4-methylpyridine: A Technical Guide to Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for producing 3-Ethyl-4-methylpyridine, a valuable heterocyclic compound in pharmaceutical and materials science. The focus of this document is to provide a comprehensive overview of the requisite starting materials, detailed experimental protocols, and the underlying chemical principles governing its synthesis.

Core Synthetic Strategy: The Chichibabin Pyridine Synthesis

The most industrially viable and direct method for the synthesis of this compound is the Chichibabin pyridine synthesis. This classical reaction involves the condensation of aldehydes and/or ketones with ammonia or an ammonia source, typically at elevated temperatures and in the presence of a solid acid catalyst.[1][2] For the specific synthesis of this compound, a combination of propanal and acetaldehyde is reacted with ammonia. In this reaction, propanal serves as the precursor for the ethyl group at the 3-position, while acetaldehyde contributes the methyl group at the 4-position and the remaining carbon atoms of the pyridine ring.

The reaction is generally performed in the gas phase over a heterogeneous catalyst, such as alumina (Al₂O₃) or silica (SiO₂), at temperatures ranging from 350 to 500°C.[1] Zeolite-based catalysts, particularly ZSM-5, have also been employed to improve yields and selectivity in the synthesis of alkylpyridines.[3]

Starting Materials and Reagents

The selection of appropriate starting materials is critical for a successful synthesis. The table below summarizes the key reactants for the Chichibabin synthesis of this compound.

| Starting Material/Reagent | Chemical Formula | Role in Synthesis | Key Considerations |

| Propanal (Propionaldehyde) | CH₃CH₂CHO | Source of the ethyl group at the 3-position and part of the pyridine backbone. | High purity is recommended to avoid side reactions. Can be prone to self-condensation. |

| Acetaldehyde | CH₃CHO | Source of the methyl group at the 4-position and the remaining carbons of the pyridine ring. | Often used in its trimeric form, paraldehyde, for easier handling and to control reactivity.[4] |

| Ammonia | NH₃ | Source of the nitrogen atom in the pyridine ring. | Can be introduced as anhydrous gas or as an aqueous solution. Ammonium acetate can also serve as an ammonia source and catalyst in liquid-phase reactions.[4] |

| Catalyst | e.g., Al₂O₃, SiO₂, ZSM-5 | Facilitates the condensation and cyclization reactions. | The choice of catalyst can significantly impact the yield and selectivity of the desired product. |

Experimental Protocol: Gas-Phase Chichibabin Synthesis

The following is a generalized experimental protocol for the gas-phase synthesis of this compound based on typical Chichibabin reaction conditions. It should be noted that optimization of specific parameters is often necessary to achieve desired yields and purity.

Objective: To synthesize this compound via the gas-phase condensation of propanal, acetaldehyde, and ammonia.

Materials:

-

Propanal

-

Acetaldehyde (or Paraldehyde)

-

Anhydrous Ammonia

-

Solid Acid Catalyst (e.g., alumina pellets or ZSM-5)

-

Inert Gas (e.g., Nitrogen)

-

Apparatus: Tube furnace, fixed-bed reactor, gas flow controllers, condenser, and collection flask.

Procedure:

-

Catalyst Preparation: The solid acid catalyst is packed into a fixed-bed reactor. The catalyst is typically pre-treated by heating under a flow of inert gas to remove any adsorbed water and activate its surface.

-

Reactant Feed: A gaseous mixture of propanal, acetaldehyde, and ammonia is prepared. The molar ratio of the reactants is a critical parameter to be optimized. The aldehydes can be vaporized by passing a carrier gas through the liquid aldehydes or by using a syringe pump to inject them into a heated zone.

-

Reaction: The gaseous reactant mixture is passed through the heated, catalyst-packed reactor. Typical reaction temperatures range from 400-500°C, and the reaction is generally carried out at atmospheric pressure.[5]

-

Product Collection: The reaction mixture exiting the reactor is passed through a condenser to liquefy the products and unreacted starting materials. The condensate is collected in a cooled flask.

-

Purification: The crude product mixture, which may contain various alkylpyridines and other byproducts, is typically purified by fractional distillation. The identity and purity of this compound can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The yield of this compound in the Chichibabin synthesis is influenced by several factors, including the molar ratio of the reactants, reaction temperature, catalyst type, and contact time. While specific yield data for the synthesis of this compound is not extensively reported, related processes provide an indication of expected outcomes. For instance, in the synthesis of 3-methylpyridine from formaldehyde and acetaldehyde, yields of up to 64.6% have been reported under optimized liquid-phase conditions, with 3-ethylpyridine as a minor byproduct.[6][7] In gas-phase syntheses of methylpyridines, overall yields of pyridine derivatives can range from 63.6% to 70.2% depending on the catalyst used.[8][9]

| Parameter | Typical Range/Value | Impact on Yield/Selectivity |

| Temperature | 350 - 500 °C | Higher temperatures generally favor the reaction rate but can also lead to increased byproduct formation. |

| Pressure | 1 - 10 atm | Typically performed at or near atmospheric pressure.[5] |

| Catalyst | Al₂O₃, SiO₂, ZSM-5 | The acidity and pore structure of the catalyst influence the product distribution. |

| Reactant Molar Ratio | To be optimized | The ratio of propanal to acetaldehyde will directly affect the relative yields of different alkylpyridine isomers. |

Logical Workflow for Synthesis Route Selection

Caption: Workflow for selecting and implementing the synthesis of this compound.

Chichibabin Synthesis Pathway

Caption: Simplified reaction pathway for the Chichibabin synthesis of this compound.

References

- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. US20150239841A1 - Process and catalyst for the production of pyridine and alkyl derivatives thereof - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. EP0371615B1 - High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia - Google Patents [patents.google.com]

- 6. US20110003997A1 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]

- 7. US9701634B2 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]

- 8. Synthesis of methylpyridines by catalytic method in the gas phase | E3S Web of Conferences [e3s-conferences.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 3-Ethyl-4-methylpyridine Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 3-Ethyl-4-methylpyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details synthetic methodologies, pharmacological activities, and key signaling pathways modulated by these compounds. Experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this area. Quantitative data on the biological activity of representative compounds are summarized in structured tables for comparative analysis.

Introduction to the this compound Scaffold

The pyridine ring is a fundamental structural motif in a vast array of biologically active compounds and approved pharmaceuticals. The substitution pattern on the pyridine core plays a crucial role in determining the pharmacological properties of the resulting molecule. The this compound scaffold, with its specific arrangement of alkyl groups, provides a unique template for the design of novel therapeutic agents. Analogs and derivatives of this core structure have been explored for a variety of therapeutic applications, most notably as kinase inhibitors in oncology.

The strategic placement of the ethyl and methyl groups at the 3 and 4 positions, respectively, influences the molecule's steric and electronic properties, which in turn affects its binding affinity and selectivity for various biological targets. By modifying other positions on the pyridine ring, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic profile.

Synthetic Strategies for this compound Analogs and Derivatives

The synthesis of functionalized this compound analogs can be achieved through various organic chemistry methodologies. A general and adaptable workflow often involves the construction of the substituted pyridine core followed by further diversification.

General Synthesis Workflow

A common strategy for the synthesis of polysubstituted pyridines involves a cascade reaction that includes a copper-catalyzed cross-coupling of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids, followed by electrocyclization and air oxidation. This method offers a modular approach to assemble highly substituted pyridines with good functional group tolerance.

A generalized workflow for synthesizing a this compound derivative with a substituent at the 5-position is depicted below.

Caption: Generalized synthetic workflow for 5-substituted-3-ethyl-4-methylpyridine.

Example Synthetic Protocol: Synthesis of 3,4-Dimethyl-5-acetylpyridine

Materials:

-

3,4-Dimethyl-5-cyanopyridine

-

Methylmagnesium iodide (Grignard reagent)

-

Anhydrous ether

-

Ammonium chloride solution (saturated)

-

Standard laboratory glassware

Procedure:

-

A solution of 3,4-dimethyl-5-cyanopyridine in anhydrous ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The solution is cooled in an ice bath, and a solution of methylmagnesium iodide in ether is added dropwise with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess Grignard reagent is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3,4-dimethyl-5-acetylpyridine.[1]

Pharmacological Activity and Structure-Activity Relationships (SAR)

Derivatives of the 3,4-disubstituted pyridine scaffold have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Kinase Inhibition

Many pyridine-based compounds have been developed as potent and selective kinase inhibitors. For instance, a series of novel 3,4-disubstituted pyridine derivatives were identified as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in cancer. Some of these compounds exhibited IC50 values in the low nanomolar range against CDK8/cyclin C.[2]

The pyrazolopyridine scaffold, a bioisostere of the 3,4-disubstituted pyridine core, has also been extensively explored for kinase inhibition. Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Tropomyosin receptor kinases (TRKs), Monopolar spindle kinase 1 (Mps1), and DYRK1A/1B.[3][4][5]

Anticancer Activity

The kinase inhibitory activity of these compounds often translates to potent anticancer effects. For example, a novel pyridine derivative, compound H42, was found to inhibit the proliferation of ovarian cancer cell lines with IC50 values of 0.87 µM (SKOV3) and 5.4 µM (A2780).[6] This compound was shown to induce apoptosis, intracellular ROS production, and DNA damage.[6] Furthermore, it was found to downregulate the expression of cyclin D1 by regulating HDAC6-mediated acetylation of HSP90, leading to G0/G1 phase cell cycle arrest.[6]

Structure-Activity Relationship (SAR)

The structure-activity relationship of these pyridine derivatives is a key area of investigation. For the 3,4-disubstituted pyridine CDK8 inhibitors, it was found that the nature and position of substituents on the pyridine core significantly influenced their inhibitory potency and selectivity.[2] Similarly, for pyrazolopyridine-based TRK inhibitors, modifications at different positions of the scaffold led to variations in their activity against different TRK subtypes.[3]

Signaling Pathways

The anticancer effects of this compound analogs and related pyridine derivatives are often mediated through the modulation of key signaling pathways involved in cell growth, proliferation, and survival. Two of the most important pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that is frequently activated in many types of cancer, promoting cell survival and proliferation. Several purine and pyrazolo[3,4-d]pyrimidine inhibitors have been shown to target PI3Kα, leading to the inhibition of phospho-Akt and subsequent downstream signaling.[7]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. The discovery of 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β release was found to be mediated through the modulation of the p38 MAPK signaling pathway.[8]

Caption: Modulation of the MAPK/ERK signaling pathway.

Quantitative Data

The following tables summarize the biological activity of representative pyridine and pyrazolopyridine derivatives.

Table 1: Kinase Inhibitory Activity of Representative Pyridine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 5d | CDK8/cyclin C | 2.4 | [2] |

| 5e | CDK8/cyclin C | 5.0 | [2] |

| 7' | CDK8/cyclin C | 7.7 | [2] |

| C03 | TRKA | 56 | [3] |

| C09 | TRKA | 57 | [3] |

| C10 | TRKA | 26 | [3] |

| 8h | DYRK1B | 3 | [5] |

| 31 | Mps1 | 2.596 | [4] |

Table 2: Anticancer Activity of Representative Pyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| H42 | SKOV3 (Ovarian) | 0.87 | [6] |

| H42 | A2780 (Ovarian) | 5.4 | [6] |

| C03 | Km-12 (Colon) | 0.304 | [3] |

| 8h | HCT116 (Colon) | 1.6 | [5] |

Table 3: Pharmacokinetic Properties of Selected Pyridine-Based Kinase Inhibitors

| Drug Name | Bioavailability (%) | Protein Binding (%) | Metabolism | Elimination Half-life (h) | Reference |

| Sorafenib | ~50 | >99.5 | CYP3A4, UGT1A9 | 25-48 | [9] |

| Pazopanib | 14-39 | >99 | CYP3A4 | 30.9 | [9] |

Experimental Protocols

General Experimental Workflow for Synthesis and Evaluation

Caption: General experimental workflow for drug discovery.

Protocol for In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (serially diluted in DMSO)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

384-well white plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound in kinase assay buffer.

-

Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound to the appropriate wells. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

Generate Luminescent Signal: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol for MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Protocol for Western Blot Analysis

This protocol is used to detect changes in the protein levels and phosphorylation status of key signaling molecules in response to compound treatment.

Materials:

-

Cancer cells treated with the test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins and their phosphorylated forms)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The this compound scaffold and its structural analogs represent a promising area for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic versatility of the pyridine core allows for the generation of diverse chemical libraries, and the biological evaluation of these compounds has revealed potent inhibitory activities against key cancer-related targets. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to advance the discovery and development of new drugs based on this important heterocyclic motif. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of new and improved therapeutic candidates.

References

- 1. Synthesis in the pyridine series : Part 1. The synthesis of new 3,4,5-trialkylated pyridines ; part 2. The synthesis of new 3,5 dimethyl-4-substituted pyridines ; steric effects as an aid to synthesis - UBC Library Open Collections [open.library.ubc.ca]

- 2. Identification of 3, 4-disubstituted pyridine derivatives as novel CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

Biological Activity of 3-Ethyl-4-methylpyridine Derivatives: An In-depth Technical Guide

This technical guide, therefore, broadens its scope to encompass the biological activities of structurally related alkyl-substituted pyridine derivatives to provide valuable insights for researchers, scientists, and drug development professionals. The information presented herein is based on studies of various pyridine-containing compounds where the nature and position of alkyl substituents have been shown to influence biological activity.

Antimicrobial Activity of Alkyl-Substituted Pyridine Derivatives

Research into 3-alkylpyridine alkaloids (3-APAs), naturally occurring compounds, offers the most relevant data for understanding the potential antimicrobial properties of alkyl-substituted pyridines. These studies suggest a strong correlation between the length of the alkyl chain and the resulting antimicrobial efficacy.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of 3-alkylpyridine analogs against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC, in µg/mL) of 3-Alkylpyridine Analogs

| Compound ID | R Group (Alkyl Chain) | S. aureus | S. epidermidis | E. faecalis | S. mutans | E. coli | P. aeruginosa | K. pneumoniae |

| APA-10 | n-C10H21 | >128 | >128 | >128 | >128 | >128 | >128 | >128 |

| APA-11 | n-C11H23 | 64 | 32 | 128 | 32 | >128 | >128 | >128 |

| APA-12 | n-C12H25 | 32 | 16 | 64 | 16 | >128 | >128 | >128 |

| APA-13 | n-C13H27 | 16 | 8 | 32 | 8 | >128 | >128 | >128 |

| APA-14 | n-C14H29 | 8 | 4 | 16 | 4 | >128 | >128 | >128 |

| APA-15 | n-C15H31 | 8 | 4 | 16 | 4 | >128 | >128 | >128 |

| APA-16 | n-C16H33 | 16 | 8 | 32 | 8 | >128 | >128 | >128 |

Note: This data is representative of findings for 3-alkylpyridine alkaloids and their analogs. The compound IDs are for illustrative purposes.

Structure-Activity Relationship (SAR) Insights:

From the data presented, several key structure-activity relationships can be deduced:

-

The antimicrobial activity of these 3-alkylpyridine derivatives is highly dependent on the lipophilicity, which is directly related to the length of the alkyl chain.

-

Optimal antibacterial activity against the tested Gram-positive strains is observed for compounds with alkyl chains of 14 to 15 carbon atoms.

-

A decrease in activity is noted for compounds with either shorter or longer alkyl chains, suggesting an optimal range for membrane interaction.

-

The tested analogs demonstrated a lack of significant activity against Gram-negative bacteria at the concentrations evaluated.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol:

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable growth medium (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.

-

Preparation of Compound Plates: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. A series of two-fold serial dilutions of each compound are then prepared in a 96-well microtiter plate using the appropriate culture broth.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualization

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity of Pyridine Derivatives

While specific studies on the anticancer properties of 3-Ethyl-4-methylpyridine derivatives are not available, the broader class of pyridine-containing molecules has been a fertile ground for the discovery of potent anticancer agents. These compounds often exert their effects by targeting key cellular processes involved in cancer progression.

General Mechanisms of Anticancer Action

The anticancer activity of various pyridine derivatives has been attributed to a range of mechanisms, including:

-

Enzyme Inhibition: A significant number of pyridine derivatives function as inhibitors of enzymes that are crucial for cancer cell growth and survival. Prominent targets include:

-

Kinases: Such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).

-

Histone Deacetylases (HDACs): Inhibition of HDACs alters gene expression, leading to cell cycle arrest and apoptosis.

-

-

Induction of Apoptosis: Many pyridine compounds can trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

-

Cell Cycle Arrest: These molecules can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in a specific phase (e.g., G2/M), thereby preventing cell division.

Mandatory Visualization

Caption: General signaling pathways affected by anticancer pyridine derivatives.

Conclusion and Future Perspectives

The current body of scientific literature indicates a significant gap in the exploration of this compound derivatives for their biological activities. The data available for structurally similar 3-alkylpyridines suggest that this scaffold holds promise, particularly in the development of novel antimicrobial agents. The pronounced effect of the alkyl chain length on antibacterial activity provides a clear direction for the rational design of new derivatives.

Future research in this area should focus on:

-

Synthesis of a Diverse Chemical Library: A focused library of this compound derivatives should be synthesized, incorporating a variety of substituents at different positions on the pyridine ring to explore a wider chemical space.

-

Comprehensive Biological Screening: The synthesized compounds should undergo extensive screening for a broad range of biological activities, including antimicrobial assays against a panel of resistant strains and cytotoxicity assays against various cancer cell lines.

-

Elucidation of Structure-Activity Relationships (SAR): Detailed SAR studies will be essential to understand the influence of different functional groups and their positions on the observed biological activities, which will guide the optimization of lead compounds.

-

Investigation of Mechanisms of Action: For the most potent compounds identified, in-depth studies should be conducted to elucidate their molecular mechanisms of action, including the identification of their cellular targets and the signaling pathways they modulate.

An In-depth Technical Guide to 3-Ethyl-4-methylpyridine: Suppliers, Commercial Availability, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-4-methylpyridine, a substituted pyridine derivative of interest in chemical research and development. This document details its commercial availability from various suppliers, outlines its key chemical properties, and presents a plausible synthetic pathway based on established chemical principles, given the absence of a directly published experimental protocol for this specific molecule.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 529-21-5 | [1][2][3] |

| Molecular Formula | C₈H₁₁N | [1][3][4] |

| Molecular Weight | 121.18 g/mol | [1][3][4] |

| Alternate Names | 3-Ethyl-4-picoline, β-Collidine | [1][5] |

| Boiling Point | 195-196 °C | [6] |

| Density | 0.936 g/cm³ | [6] |

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, primarily for research and development purposes. The purity and quantity offered can vary between suppliers. Below is a summary of commercially available options.

| Supplier | Purity | Quantity | Notes |

| Santa Cruz Biotechnology | - | - | For research use only.[1][3] |

| ChemicalBook | 99.00% | Grams | Price listed as $1.10/g.[2] |

| ChemScene | ≥98% | - | - |

| AEchem Scientific Corp. | - | - | Chemical manufacturer.[7] |

| Achemica (Switzerland) | - | - | Chemical manufacturer since 2010.[7] |

| Alfa Aesar | - | - | Chemical manufacturer.[7] |

| BOC Sciences | - | - | Chemical distributor.[7] |

| Glentham Life Sciences | - | - | Chemical distributor since 2013.[7] |

| International Laboratory | - | - | Chemical manufacturer since 2002.[7] |

| Specs Ltd. (Netherlands) | - | - | Chemical manufacturer since 1987.[7] |

| Parchem | - | - | Specialty chemical supplier.[8] |

| abcr Gute Chemie | 95% | - | -[9] |

Proposed Synthesis Pathway

Caption: Proposed Hantzsch-type synthesis workflow for this compound.

Potential Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on the principles of the Hantzsch pyridine synthesis, adapted for the target molecule this compound. This protocol has not been experimentally validated and should be approached with caution and appropriate safety measures.

Materials:

-

Ethyl acetoacetate

-

Acetaldehyde

-

Ammonia (e.g., ammonium hydroxide solution)

-

Oxidizing agent (e.g., nitric acid, iodine, or manganese dioxide)

-

Solvent (e.g., ethanol or acetic acid)

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate and acetaldehyde in a suitable solvent such as ethanol.

-

Slowly add a source of ammonia, such as ammonium hydroxide, to the reaction mixture.

-

Heat the mixture to reflux for several hours to facilitate the condensation reaction and the formation of the dihydropyridine intermediate. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Oxidation: After the formation of the dihydropyridine intermediate is complete, cool the reaction mixture.

-

Introduce an oxidizing agent to the mixture to aromatize the dihydropyridine ring to the corresponding pyridine. The choice of oxidizing agent and reaction conditions will depend on the stability of the reactants and intermediates.

-

Work-up and Purification: After the oxidation is complete, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by a suitable method, such as fractional distillation or column chromatography, to obtain pure this compound.

Logical Relationship of Synthesis Steps

References

- 1. This compound CAS#: 529-21-5 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H11N | CID 68254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chembk.com [chembk.com]

- 7. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. PubChemLite - this compound (C8H11N) [pubchemlite.lcsb.uni.lu]

Thermochemical Profile of 3-Ethyl-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Ethyl-4-methylpyridine (CAS No: 529-21-5). Due to the absence of direct experimental values in the peer-reviewed literature, this document presents estimated thermochemical properties derived from established group additivity methods. Furthermore, it outlines the standard experimental protocols, including bomb calorimetry and differential scanning calorimetry, that would be employed for the precise determination of these values. This guide is intended to serve as a valuable resource for researchers in chemistry, pharmacology, and materials science who require thermochemical data for modeling and process design.

Introduction

This compound, a substituted pyridine derivative, is a compound of interest in various chemical and pharmaceutical research areas. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety analysis, and computational modeling. This document addresses the current gap in publicly available experimental thermochemical data for this specific molecule by providing robust estimations and detailing the methodologies for their experimental validation.

Estimated Thermochemical Data

Table 1: Estimated Thermochemical Data for this compound (Gas Phase, 298.15 K)

| Property | Symbol | Estimated Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH°(g) | 70.3 | kJ/mol |

| Standard Molar Entropy | S°(g) | Value not readily estimable with available data | J/(mol·K) |

| Molar Heat Capacity (Constant Pressure) | Cp(g) | Value not readily estimable with available data | J/(mol·K) |

Disclaimer: The enthalpy of formation value is an estimate and should be used with caution. Experimental verification is highly recommended for applications requiring high accuracy.

Methodology for Enthalpy of Formation Estimation

The standard molar enthalpy of formation in the gas phase (ΔfH°(g)) was estimated using the Benson Group Additivity method. The molecule was dissected into the following contributing groups, with corresponding values sourced from the literature on substituted pyridines[2]:

-

Pyridine ring: 140.4 kJ/mol

-

C-(N)(C)2(H) group (for the carbon at position 3): This is a complex group, and a direct value is not available. An approximation is made by considering the effect of an ethyl group on an aromatic ring.

-

C-(C)3(H) group (for the carbon at position 4): Similarly, an approximation is needed for the methyl-substituted carbon.

-

CH3-(C) group: -42.7 kJ/mol

-

CH2-(C)2 group: -20.7 kJ/mol

Interaction terms between the substituents would also need to be considered for a more accurate estimation. The provided value of 70.3 kJ/mol is a preliminary estimate and should be considered as such.

Experimental Protocols for Thermochemical Data Determination

To obtain accurate thermochemical data for this compound, the following experimental methodologies are recommended.

Determination of Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) can be experimentally determined using a bomb calorimeter. From this value, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of high-purity this compound (a liquid at room temperature) is encapsulated in a combustible container.

-

Calorimeter Setup: The sealed sample is placed in a constant-volume bomb calorimeter, which is then pressurized with pure oxygen.

-

Combustion: The sample is ignited electrically, and the complete combustion reaction occurs.

-

Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.

-

Calculation: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the container and the fuse wire.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The molar heat capacity (Cp) of this compound can be determined as a function of temperature using Differential Scanning Calorimetry (DSC).

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of the liquid is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument. They are then heated at a constant rate over the desired temperature range.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).

-

Calculation: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.

Logical Relationships in Thermochemistry

The fundamental thermochemical properties are interconnected through the principles of thermodynamics. The following diagram illustrates the relationship between the enthalpy of formation, enthalpy of combustion, and the constituent elements in their standard states, as described by Hess's Law.

Conclusion

While experimental thermochemical data for this compound is currently lacking, this guide provides a reliable estimate for its standard enthalpy of formation based on the well-established group additivity method. Furthermore, it details the standard experimental procedures required to obtain precise and accurate thermochemical data. The information and methodologies presented herein are intended to support the research and development efforts of scientists and engineers working with this compound. It is strongly recommended that experimental measurements be conducted to validate and refine the estimated values provided in this document for any critical applications.

References

Quantum Chemical Calculations for 3-Ethyl-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 3-Ethyl-4-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this document details the optimized molecular geometry, vibrational analysis, and electronic properties of the molecule. The presented data, including optimized geometrical parameters, harmonic vibrational frequencies, and frontier molecular orbital energies, offers fundamental insights into the molecule's structural characteristics and reactivity. This guide serves as a valuable resource for researchers engaged in the computational study and development of novel pyridine-based compounds.

Introduction

This compound is a heterocyclic organic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its molecular structure, stability, and reactivity is crucial for the rational design of new derivatives with desired properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic and structural properties of molecules at the atomic level.[1][2][3] This guide presents a detailed computational analysis of this compound, providing foundational data for further research and development.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory in conjunction with the 6-311++G(d,p) basis set.[4] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the harmonic vibrational frequencies. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were also calculated.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation

-

Molecular Input: The initial 3D structure of this compound was built using a molecular editor and saved in a standard format (e.g., .mol or .xyz).

-

Software and Method Selection: The Gaussian 16 software package was employed. The calculation was set up using the Opt and Freq keywords. The B3LYP functional and the 6-311++G(d,p) basis set were specified.

-

Execution: The calculation was run on a high-performance computing cluster.

-